Retro-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Retro-2 is a small molecule compound known for its protective effects against ribosome-inactivating proteins, such as ricin and Shiga-like toxins . It has been identified as a promising inhibitor of retrograde transport, which is a cellular process that certain toxins exploit to reach their targets within cells .

Wissenschaftliche Forschungsanwendungen

Retro-2 has several scientific research applications:

Wirkmechanismus

Target of Action

Retro-2 primarily targets the ASNA1 (TRC40) protein, which is involved in the post-translational ER-targeting and insertion of tail-anchored (TA) proteins . These TA proteins include SNAREs, which are necessary for retrograde transport .

Mode of Action

This compound acts by inhibiting the delivery of newly synthesized TA-proteins to the ER-targeting factor ASNA1 . This inhibition disrupts the transmembrane domain recognition complex (TRC) pathway . An ASNA1 point mutant identified using CRISPR-mediated mutagenesis abolishes both the cytoprotective effect of this compound against ricin and its inhibitory effect on ASNA1-mediated ER-targeting .

Biochemical Pathways

This compound affects the retrograde vesicle transport pathway to the endoplasmic reticulum (ER) . By blocking the delivery of TA-proteins to ASNA1, this compound disrupts the TRC pathway, which mediates the post-translational ER-targeting and insertion of these proteins . This disruption prevents the retrograde trafficking of toxins .

Pharmacokinetics

This compound.1, a derivative of this compound, has been studied for its pharmacokinetic properties . Following intravenous and intraperitoneal injections in mice, it revealed a short blood circulation time, with an elimination half-life of 5 and 6.7 hours, respectively . Fast cytochrome-P-450-mediated metabolism into a less potent hydroxylated analogue was observed, explaining the poor pharmacokinetic parameters .

Result of Action

The primary result of this compound’s action is the protection of cells from toxins such as ricin . By inhibiting the delivery of TA-proteins to ASNA1, this compound prevents the retrograde trafficking of toxins . This action disrupts the TRC pathway, thereby protecting cells from the toxicity of these substances .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formulation of this compound.1 in a biocompatible and bioresorbable polymer-based thermosensitive hydrogel allowed for sustained release of the drug, with an elimination half-life of 19 hours, and better control of its metabolism . This suggests that the formulation and delivery method can significantly influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Retro-2 interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It disrupts the transmembrane domain recognition complex (TRC) pathway, which mediates post-translational ER-targeting and insertion of tail-anchored (TA) proteins . This compound blocks the delivery of newly synthesized TA-proteins to the ER-targeting factor ASNA1 (TRC40) .

Cellular Effects

This compound has a profound impact on cellular processes. It prevents ricin toxicity by halting retrograde vesicle transport to the ER . It also inhibits the replication of the human respiratory syncytial virus (hRSV) in cell culture and impairs the ability of hRSV to form syncytia .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits ASNA1-mediated ER-targeting, thereby preventing the retrograde trafficking of toxins . In the case of hRSV, this compound disrupts the trafficking of the viral de novo synthesized F and G glycoproteins to the plasma membrane, leading to a defect in virion morphogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound formulated in a thermosensitive hydrogel allowed for sustained release of the drug, with an elimination half-life of 19 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound.1, a more potent derivative of this compound, was administered at a concentration of 2 mg/kg, which was sufficient to achieve a relevant biological effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It disrupts the TRC pathway, which mediates post-translational ER-targeting and insertion of TA proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It acts by halting retrograde vesicle transport to the ER .

Subcellular Localization

This compound affects the subcellular localization of proteins. For instance, it has been shown to disrupt the biogenesis of TRC pathway clients leading to their enhanced degradation and altered subcellular localization .

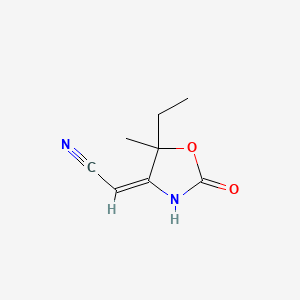

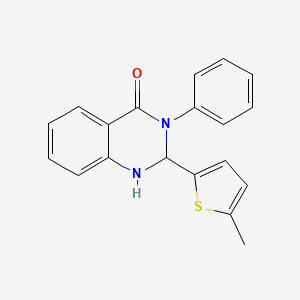

Vorbereitungsmethoden

Retro-2 can be synthesized through a series of chemical reactions. One reported method involves the reaction of 2-amino-N-phenylbenzamide with 4-chlorobenzaldehyde in ethanol at room temperature, using a catalytic amount of p-toluenesulfonic acid . This reaction yields the compound (6)-2-(5-methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, which is the active form of this compound . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques.

Analyse Chemischer Reaktionen

Retro-2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Reduction: The compound can be reduced to form different derivatives, which may have varying biological activities.

Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Vergleich Mit ähnlichen Verbindungen

Retro-2 is compared with other similar compounds, such as Retro-1 and this compound.1 . These compounds share a similar mechanism of action but differ in their chemical structures and biological activities. This compound is unique in its ability to fully protect mice from lethal doses of ricin, highlighting its potential as a therapeutic agent . Other similar compounds include:

Retro-1: Another inhibitor of retrograde transport with a different chemical structure.

This compound.1: An optimized version of this compound with improved potency and stability.

Eigenschaften

IUPAC Name |

2-(5-methylthiophen-2-yl)-3-phenyl-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-13-11-12-17(23-13)18-20-16-10-6-5-9-15(16)19(22)21(18)14-7-3-2-4-8-14/h2-12,18,20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAPXDSRULBILC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Retro-2 and what is it used for in research?

A1: this compound (2-(((5-Methyl-2-thienyl)methylene)amino)-N-phenylbenzamide) is a small molecule originally identified through a high-throughput screen for inhibitors of ricin toxin. [] It exhibits potent activity against a variety of agents including toxins, viruses, and parasites by disrupting intracellular trafficking pathways. []

Q2: How does this compound exert its effects on intracellular trafficking?

A2: this compound specifically inhibits retrograde transport, the process by which molecules are trafficked from endosomes to the trans-Golgi network (TGN) and endoplasmic reticulum (ER). [, , ] This pathway is hijacked by various toxins, viruses, and parasites to gain entry to the cell or reach their intracellular targets. [, , , , ]

Q3: What is the primary molecular target of this compound?

A3: While the exact mechanism of action is still under investigation, research suggests that this compound acts by inhibiting ASNA1 (TRC40), a key component of the transmembrane domain recognition complex (TRC) pathway. [] The TRC pathway is responsible for the ER targeting and insertion of tail-anchored (TA) proteins, including SNAREs. [] SNARE proteins are essential for membrane fusion events, including those involved in retrograde transport. [, ]

Q4: How does this compound’s inhibition of ASNA1 impact retrograde transport?

A4: this compound blocks the delivery of newly synthesized TA proteins, including SNAREs, to the ER by inhibiting ASNA1. [] This disruption of TA protein targeting prevents the formation of functional SNARE complexes, effectively inhibiting retrograde vesicle transport. [, ]

Q5: What are the downstream effects of this compound treatment on cells?

A5: this compound treatment leads to the accumulation of large autophagosomes in the cytoplasm due to impaired microtubule-dependent vacuolar trafficking in autophagy. [] It also disrupts the microtubule network, a key regulator of vacuolar trafficking in autophagy, preventing the formation of autolysosomes. [] Additionally, this compound can induce the interferon signaling pathway in some breast cancer models. []

Q6: How effective is this compound against Shiga toxin?

A6: this compound effectively protects cells from Shiga toxin, both in vitro and in vivo, by preventing the toxin's retrograde transport from endosomes to the Golgi apparatus. [, ] Structure-activity relationship (SAR) studies have led to the development of more potent derivatives like this compound.1, which exhibits an EC50 of 54 nM against Shiga toxin. []

Q7: What other agents is this compound effective against?

A7: Beyond Shiga toxin, this compound displays broad-spectrum activity against various agents, including:

- Viruses: Vaccinia virus [], monkeypox virus [], Ebola virus [], Marburg virus [], and JC polyomavirus. []

- Parasites: Leishmania species [, , ]

- Bacteria: Chlamydiales []

- Toxins: Ricin toxin [, , ]

Q8: Have there been any modifications to the this compound structure to improve its efficacy?

A8: Yes, extensive SAR studies have resulted in the development of more potent derivatives of this compound. [, ] For instance, cyclization and specific modifications led to this compound.1, a compound with a 100-fold improvement in EC50 against Shiga toxin compared to the parent compound. []

Q9: Which enantiomer of this compound.1 is responsible for its antitoxin activity?

A9: Research has shown that the (S)-enantiomer of this compound.1 exhibits significantly higher potency against Shiga and ricin toxins compared to the (R)-enantiomer. [] (S)-Retro-2.1 demonstrates an EC50 of 23 nM against ricin toxin, which is 500 times more potent than the original this compound molecule. []

Q10: Are there any formulation strategies being explored to improve this compound’s efficacy?

A10: Yes, researchers are exploring nanoformulation strategies to improve the bioavailability and therapeutic efficacy of this compound and its derivatives. [] For example, encapsulation of this compound and its analogs in thermoresponsive copolymer nanovectors has shown promise in enhancing the delivery and effectiveness of these compounds against Leishmania infections. []

Q11: Has this compound been tested in clinical trials?

A11: While this compound has shown promising results in preclinical studies, it has not yet progressed to clinical trials. [] Further research is needed to optimize its pharmacological properties and evaluate its safety and efficacy in humans.

Q12: What are the limitations of using this compound in a clinical setting?

A12: Although this compound shows promise, several limitations need to be addressed before its clinical application:

- Limited solubility: this compound exhibits poor solubility at various gastrointestinal pH values, which could hinder its oral bioavailability. []

- Susceptibility to acidic environments: this compound is susceptible to degradation in acidic environments, posing a challenge for oral administration. []

- Lack of human safety data: The long-term safety and potential side effects of this compound in humans are currently unknown and require further investigation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

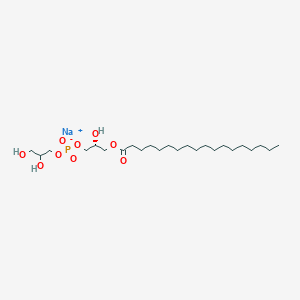

![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)

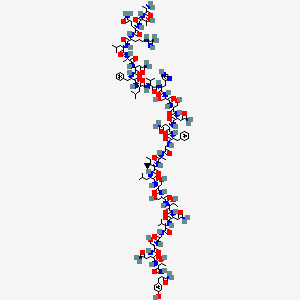

![[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B593762.png)